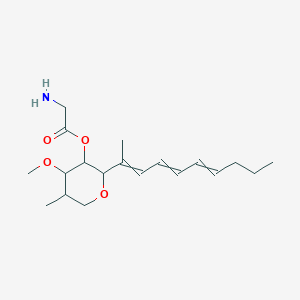![molecular formula C14H16Cl2N2O B14083140 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B14083140.png)
4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is a chemical compound that belongs to the dibenzooxepine family This compound is characterized by its unique tricyclic structure, which includes an oxepine ring fused with two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: Industrial production of this compound often employs copper-catalyzed reactions. For instance, a one-pot synthesis involving the copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles has been reported. This method is advantageous due to its simplicity and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted dibenzooxepine derivatives, which can exhibit different pharmacological activities .
Applications De Recherche Scientifique
4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a calcium channel antagonist, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the calcium channels, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Dibenzo[b,f][1,4]oxazepine: Shares a similar tricyclic structure but differs in the presence of an oxazepine ring.
Dibenzo[b,e][1,4]oxazepine: Another isomeric form with distinct pharmacological properties.
Dibenzo[c,f][1,2]oxazepine: Differentiated by the position of the oxepine ring.
Uniqueness: 4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of diamine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C14H16Cl2N2O |
|---|---|
Poids moléculaire |
299.2 g/mol |
Nom IUPAC |
1,11a-dihydrobenzo[b][1]benzoxepine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C14H14N2O.2ClH/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10;;/h1-7,14H,8,15-16H2;2*1H |
Clé InChI |
CKLVVNQASUJZDX-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(=C(C=C1N)N)C=CC3=CC=CC=C3O2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)
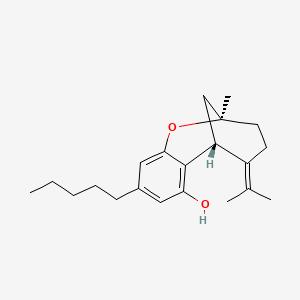
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)

![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)
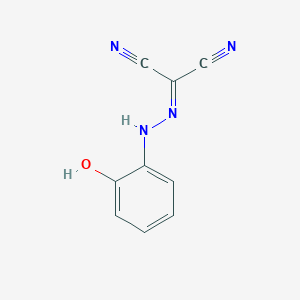
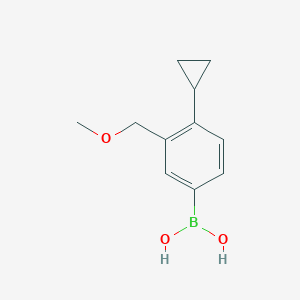

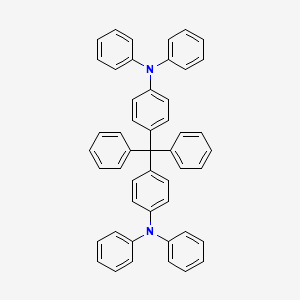
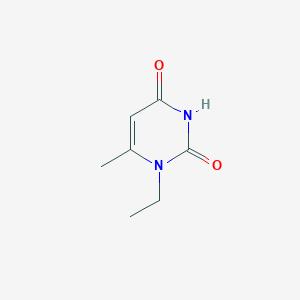

![1-(4-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083130.png)

